Ethyl 2-bromo-4-cyano-3-methoxybenzoate
Overview
Description
Ethyl 2-bromo-4-cyano-3-methoxybenzoate is an organic compound with the molecular formula C11H10BrNO3. It is a derivative of benzoic acid and contains functional groups such as a bromine atom, a cyano group, and a methoxy group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-4-cyano-3-methoxybenzoate can be synthesized through a multi-step process starting from commercially available starting materials. One common synthetic route involves the bromination of ethyl 3-methoxybenzoate followed by the introduction of a cyano group through a nucleophilic substitution reaction. The reaction conditions typically involve the use of bromine or a brominating agent and a suitable solvent such as dichloromethane. The cyano group can be introduced using a cyanide source such as sodium cyanide or potassium cyanide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated control of reaction parameters, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-cyano-3-methoxybenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide or potassium cyanide in a polar aprotic solvent like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of ethyl 2-amino-4-cyano-3-methoxybenzoate.
Oxidation: Formation of ethyl 2-bromo-4-cyano-3-hydroxybenzoate or ethyl 2-bromo-4-cyano-3-formylbenzoate.
Scientific Research Applications
Ethyl 2-bromo-4-cyano-3-methoxybenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the preparation of functional materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-cyano-3-methoxybenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the cyano group is converted to an amine, which can participate in further chemical transformations. The methoxy group can undergo oxidation to form reactive intermediates that can engage in additional reactions.
Comparison with Similar Compounds
Ethyl 2-bromo-4-cyano-3-methoxybenzoate can be compared with similar compounds such as:
Ethyl 2-bromo-4-cyano-3-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl 2-bromo-4-cyano-3-formylbenzoate: Contains a formyl group instead of a methoxy group.
Ethyl 2-bromo-4-cyano-3-nitrobenzoate: Contains a nitro group instead of a methoxy group.
These compounds share similar reactivity patterns but differ in their specific functional groups, which can influence their chemical behavior and applications.
Properties
IUPAC Name |
ethyl 2-bromo-4-cyano-3-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-3-16-11(14)8-5-4-7(6-13)10(15-2)9(8)12/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTHZKDTCHWYFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)C#N)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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